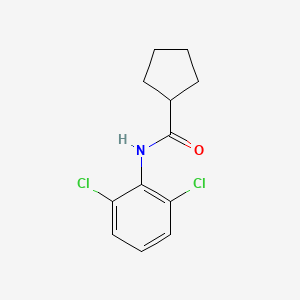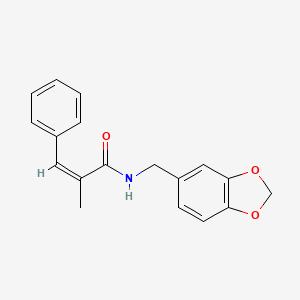
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide, also known as CPP-AH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-AH is a hydrazone derivative that has been synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide is not fully understood, but it is believed to act through various pathways, including the inhibition of angiogenesis, induction of apoptosis, and reduction of oxidative stress and inflammation. 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis, and to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3. 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, reduction of oxidative stress and inflammation, and inhibition of fungal growth. 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has also been shown to have neuroprotective effects, including the reduction of neuronal damage and the improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide also has some limitations, including its instability in acidic conditions and its sensitivity to light and heat.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide, including the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, the development of more stable derivatives of 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide, and the optimization of its synthesis method. Further studies are also needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide and to identify potential side effects and toxicity.
Synthesemethoden
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide can be synthesized through several methods, including the reaction of 4-chlorophenol with ethyl chloroacetate to form 4-chlorophenyl ethyl ketone, which is then reacted with hydrazine hydrate to form 4-chlorophenyl hydrazine. The resulting compound is then reacted with 3-phenylpropanal in the presence of acetic acid to form 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide. Other methods of synthesis include the reaction of 4-chlorophenyl hydrazine with 3-phenylpropanal in the presence of acetic anhydride and the reaction of 4-chlorophenyl hydrazine with 3-phenylpropanal in the presence of acetic acid and sodium acetate.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been studied for its potential applications in various fields of research, including cancer treatment, neuroprotection, and antifungal activity. In cancer treatment, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In neuroprotection, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to protect against oxidative stress and reduce inflammation. In antifungal activity, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-3-phenylpropylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-8-10-16(11-9-15)22-13-17(21)20-19-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-12H,4,7,13H2,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZCIDRBJHNKPC-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)



![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)
![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)

![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)

